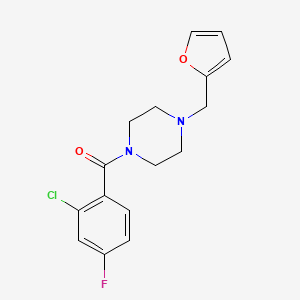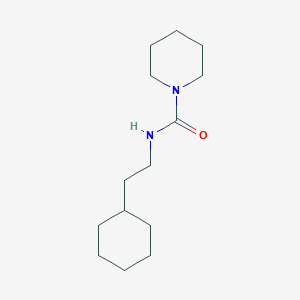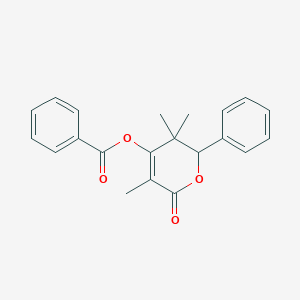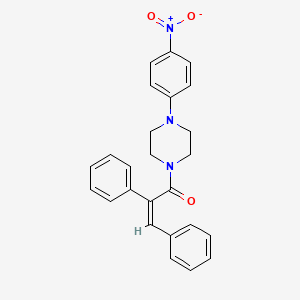
N-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)methanesulfonamide, also known as JNJ-26854165, is a small molecule that belongs to the class of histone deacetylase inhibitors (HDACi). It has been extensively studied for its potential use in the treatment of various cancers and other diseases.
科学研究应用
N-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)methanesulfonamide has been studied for its potential use in the treatment of various cancers, including leukemia, lymphoma, multiple myeloma, and solid tumors. It has been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells, as well as inhibit angiogenesis and metastasis. In addition, it has been studied for its potential use in the treatment of neurodegenerative diseases, such as Huntington's disease and Alzheimer's disease, as well as viral infections, such as HIV and hepatitis B.
作用机制
N-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)methanesulfonamide exerts its pharmacological effects by inhibiting the activity of HDAC enzymes, which are responsible for the deacetylation of histone proteins and other non-histone proteins. By inhibiting HDAC activity, N-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)methanesulfonamide promotes the acetylation of histones and other proteins, leading to changes in gene expression and cellular processes. Specifically, N-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)methanesulfonamide induces the expression of genes involved in cell cycle arrest, apoptosis, and differentiation, while inhibiting the expression of genes involved in angiogenesis and metastasis.
Biochemical and Physiological Effects:
N-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)methanesulfonamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, it induces cell cycle arrest at the G1/S phase, leading to inhibition of cell proliferation. It also induces apoptosis by activating caspase-dependent and -independent pathways, leading to cell death. In addition, it promotes cellular differentiation by inducing the expression of differentiation markers. In animal models of cancer, N-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)methanesulfonamide has been shown to inhibit tumor growth and metastasis, as well as sensitize cancer cells to chemotherapy and radiation therapy. In animal models of neurodegenerative diseases, it has been shown to improve cognitive function and reduce neuroinflammation.
实验室实验的优点和局限性
N-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)methanesulfonamide has several advantages for lab experiments, including its high potency and selectivity for HDAC enzymes, as well as its ability to induce various cellular processes. It also has good pharmacokinetic properties, including good oral bioavailability and distribution to various tissues. However, it also has some limitations, including its potential toxicity and off-target effects, as well as its limited solubility and stability.
未来方向
There are several future directions for the study of N-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)methanesulfonamide, including the development of more potent and selective HDAC inhibitors, as well as the identification of biomarkers for patient selection and monitoring. In addition, the combination of N-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)methanesulfonamide with other anticancer agents, such as chemotherapy and immunotherapy, may improve its efficacy and reduce toxicity. Furthermore, the study of N-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)methanesulfonamide in combination with other epigenetic modifiers, such as DNA methyltransferase inhibitors, may provide new therapeutic strategies for cancer and other diseases.
合成方法
The synthesis of N-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)methanesulfonamide involves several steps, including the reaction of 4-fluorobenzylamine with 3,4-dimethoxybenzaldehyde to form an imine, followed by reduction with sodium borohydride to give the corresponding amine. The amine is then reacted with methanesulfonyl chloride to form the sulfonamide derivative, which is purified by column chromatography. The final product is obtained in good yield and purity, and its chemical structure is confirmed by various spectroscopic techniques.
属性
IUPAC Name |
N-(3,4-dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO4S/c1-21-15-9-8-14(10-16(15)22-2)18(23(3,19)20)11-12-4-6-13(17)7-5-12/h4-10H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNQPYSVRPIZXBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N(CC2=CC=C(C=C2)F)S(=O)(=O)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-2,1,3-benzothiadiazole](/img/structure/B5461297.png)
![4-(methylthio)-N-{1-[4-(1-pyrrolidinyl)phenyl]ethyl}benzenesulfonamide](/img/structure/B5461310.png)

![1-(2-fluorophenyl)-4-[(2-methylphenyl)acetyl]piperazine](/img/structure/B5461320.png)


![3-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)benzonitrile](/img/structure/B5461350.png)
![4-[4-(pyrrolidin-1-ylmethyl)phenyl]-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5461355.png)


![2-[(5-butyl-4-methyl-1H-imidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5461381.png)
![1-{[(4aS*,8aR*)-2-oxo-1-(2-phenylethyl)octahydro-1,6-naphthyridin-6(2H)-yl]carbonyl}cyclopropanecarbonitrile](/img/structure/B5461382.png)
![N-[1-(4-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]-2-phenoxyacetamide](/img/structure/B5461386.png)
![N-methyl-N-[1-(2-naphthyl)ethyl]-3-pyrazin-2-ylpropanamide](/img/structure/B5461404.png)